molecular formula C21H24FN5O B12245209 N-(2-fluorophenyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide

N-(2-fluorophenyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide

Cat. No.: B12245209
M. Wt: 381.4 g/mol
InChI Key: KQAKMVSQACVZOD-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a fluorophenyl group, a cyclopenta[d]pyrimidinyl moiety, and an octahydropyrrolo[3,4-c]pyrrole core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the cyclopenta[d]pyrimidinyl moiety: This can be achieved through a series of cyclization reactions involving appropriate starting materials under controlled conditions.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorine atom is introduced to the phenyl ring.

    Construction of the octahydropyrrolo[3,4-c]pyrrole core: This can be synthesized through a series of cyclization and reduction reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This includes:

    Scaling up the reaction conditions: Ensuring that the reactions can be carried out on a larger scale without compromising the quality of the product.

    Purification techniques: Utilizing methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:

    Binding to specific receptors or enzymes: Modulating their activity and influencing cellular processes.

    Interfering with signaling pathways: Affecting the expression of genes or proteins involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-fluorophenyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is unique due to its complex structure and the combination of different functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C21H24FN5O

Molecular Weight

381.4 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide

InChI

InChI=1S/C21H24FN5O/c1-13-23-18-8-4-5-16(18)20(24-13)26-9-14-11-27(12-15(14)10-26)21(28)25-19-7-3-2-6-17(19)22/h2-3,6-7,14-15H,4-5,8-12H2,1H3,(H,25,28)

InChI Key

KQAKMVSQACVZOD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)N3CC4CN(CC4C3)C(=O)NC5=CC=CC=C5F

Origin of Product

United States

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